An In-depth Technical Guide to 2-Methyl-5-nitrophenol (CAS: 5428-54-6)
An In-depth Technical Guide to 2-Methyl-5-nitrophenol (CAS: 5428-54-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-nitrophenol (CAS: 5428-54-6), a key chemical intermediate in various industrial applications, including the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] This document collates available data on its chemical and physical properties, detailed experimental protocols for its synthesis, and an overview of analytical methodologies. While specific signaling pathways involving 2-Methyl-5-nitrophenol are not extensively documented in current literature, this guide presents a generalized metabolic pathway for nitrophenols to provide a contextual understanding of its potential biological fate.
Chemical and Physical Properties
2-Methyl-5-nitrophenol, also known as 5-Nitro-o-cresol, is a yellow to brown crystalline solid.[1] The presence of a methyl group at the second position and a nitro group at the fifth position on the phenolic ring influences its chemical reactivity, making it a versatile precursor in organic synthesis.[1]
Table 1: Chemical and Physical Properties of 2-Methyl-5-nitrophenol
| Property | Value | Source(s) |
| CAS Number | 5428-54-6 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| IUPAC Name | 2-methyl-5-nitrophenol | [2] |
| Synonyms | 5-Nitro-o-cresol, 2-Hydroxy-4-nitrotoluene, Phenol (B47542), 2-methyl-5-nitro- | [3][4] |
| Appearance | Yellow to brown crystalline powder/crystals | [1] |
| Melting Point | 111-115 °C | [5] |
| Boiling Point | 180 °C at 15 mmHg | |
| Solubility | 0.01 M | [1] |
| InChI Key | UMFDLIXUUJMPSI-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])O | [2] |
Experimental Protocols
Detailed experimental procedures for the synthesis of 2-Methyl-5-nitrophenol are crucial for its application in research and development. Two primary synthesis routes are described below.
Synthesis from o-Toluidine (B26562)
A modern and direct method involves the use of o-toluidine as a starting material, which avoids the isolation of the 2-methyl-5-nitroaniline (B49896) intermediate.[6][7]
Experimental Protocol:
-
Salification: In a reaction vessel equipped with temperature control and stirring, add 800.0 kg of 98% concentrated sulfuric acid. Cool the acid and, with stirring, add 176.0 kg of o-toluidine.
-
Nitration: After completion of the salification, cool the reaction mixture to 0°C. Slowly add a mixture of 104.0 kg of concentrated nitric acid and 192.0 kg of concentrated sulfuric acid, ensuring the temperature does not exceed 5°C.
-
Diazotization: In a separate vessel, add water and slowly introduce the nitrification material from the previous step, keeping the temperature below 60°C. Cool the mixture to below 30°C and perform centrifugal filtration. The resulting filter cake is dissolved in a sulfuric acid solution. A solution containing 112.0 kg of sodium nitrite (B80452) is then added dropwise with stirring to form the diazonium salt. The completion of the reaction is monitored using starch-potassium iodide paper. Any excess sodium nitrite is neutralized with urea.
-
Hydrolysis (Denitrogenation): Heat the reaction mixture to 85°C and maintain this temperature for 2 hours.
-
Isolation and Purification: Cool the mixture to 35°C and isolate the crude product by centrifuge separation. The product is then purified by recrystallization and dried to yield 2-methyl-5-nitrophenol.
Synthesis from 2-Methyl-5-nitroaniline
This traditional method involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis.
Experimental Protocol: [8]
-
Dissolution: Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.
-
Salt Formation: Cool the solution to 0°C to allow the salt to separate out.
-
Diazotization: With continuous stirring, add 18 g of solid sodium nitrite in small portions. The completion of diazotization is indicated by a positive starch/potassium iodide test.
-
Hydrolysis: Add the diazonium solution at once to a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid. Continue refluxing until gas evolution ceases.
-
Isolation: A solid will precipitate out. Upon cooling to ambient temperature, collect the solid by filtration and dry to obtain crude 2-methyl-5-nitrophenol.
Mandatory Visualizations
Experimental Workflows
Caption: Synthesis of 2-Methyl-5-nitrophenol from o-Toluidine.
Caption: Synthesis from 2-Methyl-5-nitroaniline.
Biological Pathways
Specific signaling pathways for 2-Methyl-5-nitrophenol are not well-documented. However, a generalized metabolic pathway for nitrophenols, based on studies of related compounds like 2-nitrophenol (B165410) and 4-nitrophenol, can be illustrative. This pathway involves Phase I and Phase II metabolism.[9]
Caption: Generalized Metabolic Pathway for Nitrophenols.
Analytical Methods
The quantification and identification of 2-Methyl-5-nitrophenol are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.
Table 2: Overview of Analytical Methods
| Method | Details |
| HPLC | A reverse-phase (RP) HPLC method can be employed for analysis.[10] A Newcrom R1 column with a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid is suggested. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[10] |
| GC | Gas chromatography can also be used for the analysis of phenols. For underivatized phenols, a Flame Ionization Detector (FID) is common. Derivatization with diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) allows for analysis by GC with an Electron Capture Detector (ECD), which can offer higher sensitivity for certain compounds.[11] A non-polar column such as a DB-5 is a suitable starting point. |
4.1. Representative HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of an appropriate buffer (e.g., 50 mM acetate (B1210297) buffer, pH 5.0) and an organic modifier like acetonitrile.
-
Detection: UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
Applications in Research and Drug Development
2-Methyl-5-nitrophenol serves as a crucial building block in the synthesis of more complex molecules.[1]
-
Pharmaceuticals: It is a key reactant in the preparation of pyranocarbazole alkaloids, which are of interest in pharmaceutical research for their potential biological activities.[12]
-
Dyes and Pigments: It is an important intermediate in the synthesis of azo dyes and other colorants used in various industries, including cosmetics for hair dyes.
-
Agrochemicals: It serves as a precursor in the manufacturing of certain agrochemicals.[1]
Safety and Handling
2-Methyl-5-nitrophenol is a hazardous substance and requires careful handling.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Acute toxicity, dermal | H311: Toxic in contact with skin |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has summarized the key information available for 2-Methyl-5-nitrophenol (CAS: 5428-54-6). The provided data on its properties, detailed synthesis protocols, and analytical methodologies offer a solid foundation for researchers and professionals in drug development and other chemical industries. While specific biological signaling pathways remain an area for further investigation, the generalized metabolic pathway provides a useful framework. The versatility of this compound as a chemical intermediate underscores its importance in various synthetic applications. As with all chemicals, adherence to strict safety protocols is essential when handling 2-Methyl-5-nitrophenol.
References
- 1. Buy 2-Methyl-5-nitrophenol | 5428-54-6 [smolecule.com]
- 2. 2-Methyl-5-nitrophenol | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5428-54-6 Cas No. | 2-Methyl-5-nitrophenol | Apollo [store.apolloscientific.co.uk]
- 4. shreedevamanichemopharma.com [shreedevamanichemopharma.com]
- 5. nbinno.com [nbinno.com]
- 6. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]
- 7. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Separation of Phenol, 2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Methyl-5-nitrophenol | 5428-54-6 [chemicalbook.com]
